molecular formula C43H72O14 B13397679 2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13397679
M. Wt: 813.0 g/mol
InChI Key: GLQYFMRUYWFXGT-UHFFFAOYSA-N
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Description

Saikosaponin B3 is a bioactive compound found in the roots of the Bupleurum species, a genus of plants commonly used in traditional Chinese medicine. This compound belongs to the class of triterpene saponins, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of saikosaponin B3 involves several steps, starting from oleanolic acid, a common triterpenoid. The process includes the preparation of the aglycone, followed by regioselective glycosylation to construct the disaccharide fragment. The final step involves the installation of glycans onto the aglycone using gold (I)-catalyzed glycosylation .

Industrial Production Methods: Industrial production of saikosaponin B3 typically involves extraction from the roots of Bupleurum species. The extraction process includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Saikosaponin B3 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Saikosaponin B3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of saikosaponin B3 involves multiple molecular targets and pathways. It exerts its effects by modulating the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the signal transducer and activator of transcription 3 (STAT3) pathway. These pathways play crucial roles in regulating inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

  • Saikosaponin A
  • Saikosaponin D
  • Saikosaponin C
  • Saikosaponin B2

Comparison: Saikosaponin B3 is unique among its counterparts due to its specific structural features and biological activities. For instance, while saikosaponin A is known for its strong anti-inflammatory effects, saikosaponin B3 exhibits a broader range of pharmacological activities, including anticancer and antiviral properties. Additionally, saikosaponin B3 has been shown to modulate different molecular targets and pathways compared to other saikosaponins .

Properties

IUPAC Name

2-[3,5-dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQYFMRUYWFXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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